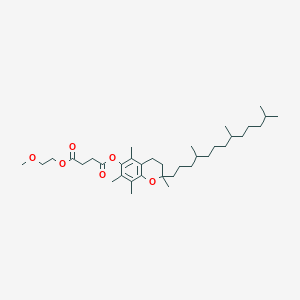Tpgs-750-M
CAS No.: 1309573-60-1
Cat. No.: VC14534266
Molecular Formula: C36H60O6
Molecular Weight: 588.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1309573-60-1 |
|---|---|
| Molecular Formula | C36H60O6 |
| Molecular Weight | 588.9 g/mol |
| IUPAC Name | 1-O-(2-methoxyethyl) 4-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
| Standard InChI | InChI=1S/C36H60O6/c1-25(2)13-10-14-26(3)15-11-16-27(4)17-12-21-36(8)22-20-31-30(7)34(28(5)29(6)35(31)42-36)41-33(38)19-18-32(37)40-24-23-39-9/h25-27H,10-24H2,1-9H3 |
| Standard InChI Key | ZMZHTFWPAUPDMZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OCCOC)C |
Introduction
Chemical Composition and Basic Properties of TPGS-750-M
Molecular Structure and Synthesis
TPGS-750-M is synthesized through the esterification of racemic α-tocopherol (vitamin E) with methoxy-terminated polyethylene glycol succinate (PEG-750-M). The resulting structure features a lipophilic α-tocopherol head, a hydrophilic PEG-750-M tail (molecular weight ≈750 g/mol), and a central succinic acid linker (Fig. 1) . The PEG chain’s methoxy (-OCH₃) termination distinguishes it from earlier surfactants like PTS (polyoxyethanyl α-tocopheryl sebacate), which utilize hydroxyl-terminated PEG . This modification reduces interfacial tension between micellar and aqueous phases, enhancing nanoparticle stability .
Molecular Formula: C₃₆H₆₀O₆
Molecular Weight: 588.9 g/mol
Critical Micelle Concentration (CMC): <1 wt% in water
Physicochemical Characteristics
TPGS-750-M exhibits low water solubility (≈2–5 wt%) but rapidly self-assembles into spherical micelles with an average diameter of 50 nm . The micellar core, enriched with α-tocopherol, provides a nonpolar environment for substrate solubilization, while the PEG shell ensures colloidal stability. Dynamic light scattering (DLS) and cryogenic transmission electron microscopy (cryo-TEM) confirm that these nanoparticles comprise 30–40 aggregated micelles, forming compartmentalized structures with interstitial water channels . This architecture facilitates reactant exchange while shielding moisture-sensitive intermediates (e.g., organozinc species) .
Structural and Mechanistic Insights into Micellar Nanoparticles
Multi-Micellar Aggregation
Density functional theory (DFT) and COSMO-RS solvent modeling reveal that TPGS-750-M forms multi-micellar nanoparticles rather than single micelles . Each nanoparticle contains:
-
Hydrophobic Core: α-Tocopherol domains stabilize lipophilic reactants.
-
Intermediate Region: Succinic acid linkers mediate core-shell interactions.
-
Hydrophilic Shell: PEG-750-M chains extend into the aqueous phase, reducing interfacial tension (≈25 mN/m) .
This compartmentalization enables concurrent reaction and separation processes. For example, in Negishi couplings, zinc dust reacts with alkyl halides at the micelle surface, generating organozinc intermediates that migrate into the core for palladium-catalyzed cross-coupling .
Role of PEG Termination
The methoxy terminus of PEG-750-M critically influences micellar properties. Compared to hydroxyl-terminated PEG (as in PTS), methoxy groups:
-
Reduce hydrogen bonding with water, lowering interfacial tension by 30% .
-
Enhance compatibility with hydrophobic catalysts (e.g., Pd(Amphos)Cl₂) .
Applications in Organic Synthesis
Transition Metal-Catalyzed Cross-Couplings
TPGS-750-M enables diverse cross-couplings in water at ambient temperatures (Table 1) :
| Reaction Type | Catalyst System | Yield (%) | Key Advantage |
|---|---|---|---|
| Suzuki–Miyaura | Pd[P(t-Bu)₃]₂ | 85–92 | Tolerates steric hindrance |
| Sonogashira | Pd(CH₃CN)₂Cl₂/XPhos | 78–88 | No copper co-catalyst required |
| Negishi-like | PdCl₂(Amphos)/TMEDA/Zn | 70–82 | Moisture-sensitive organozinc stability |
| Heck | Pd[P(t-Bu)₃]₂ | 80–90 | Room-temperature reactivity |
Negishi Coupling Example:
Alkyl halides (1 mmol) and aryl bromides (1 mmol) react with Zn dust (3 equiv.) in 2 wt% TPGS-750-M/water, catalyzed by PdCl₂(Amphos)₂ (0.5 mol%) and TMEDA. The reaction proceeds via in situ organozinc formation, with yields reaching 82% for secondary alkyl substrates .
Olefin Metathesis
Using Grubbs II catalyst (2 mol%), ring-closing metathesis (RCM) of diethyl diallylmalonate in 2.5 wt% TPGS-750-M/water achieves 94% yield, surpassing results in organic solvents . The micellar environment stabilizes ruthenium carbene intermediates, preventing hydrolysis.
C–H Activation
Palladium-catalyzed ortho-acetoxylation of aryl acetamides proceeds in water using TPGS-750-M, AgNO₃, and benzoquinone. Yields range from 65–78%, demonstrating compatibility with oxidative conditions .
Comparative Advantages Over First-Generation Surfactants
Enhanced Reaction Efficiency
TPGS-750-M outperforms PTS in:
-
Reaction Rate: Suzuki couplings complete in 2–6 h vs. 12–24 h for PTS .
-
Substrate Scope: Accommodates electron-deficient aryl chlorides (unreactive under PTS) .
-
Recyclability: Aqueous micellar solutions can be reused ≥5 times without yield loss .
Environmental and Economic Benefits
-
Solvent Reduction: Eliminates need for volatile organic compounds (VOCs) .
-
Waste Minimization: Products extracted via ethyl acetate, leaving surfactant-water phase for reuse .
Recent Advances and Future Directions
TPG-Lite: A Cost-Effective Derivative
Lipshutz et al. developed TPG-lite, a variant using unmodified PEG-750, reducing production costs by 40% . TPG-lite retains TPGS-750-M’s efficiency in Suzuki and Buchwald–Hartwig reactions, with yields ≥90% .
Expanding to Biocatalysis
Recent studies explore TPGS-750-M for enzyme immobilization. Candida antarctica lipase B (CALB) encapsulated in TPGS-750-M micelles achieves 95% conversion in ester hydrolysis, vs. 65% in free enzyme systems .
Challenges and Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume